Cas no 1255871-75-0 (methyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate)

Methyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate is a brominated pyridine derivative featuring an α,β-unsaturated ester moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and pharmaceutical scaffolds. The presence of both a bromine substituent and a conjugated ester group enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, enabling efficient derivatization. Its well-defined structure and stability under standard conditions make it suitable for precise synthetic applications. The compound is commonly utilized in medicinal chemistry and materials science due to its ability to introduce functional diversity into target molecules. Proper handling under inert conditions is recommended to maintain integrity.
methyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate structure
1255871-75-0 structure
Product Name:methyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate
CAS No:1255871-75-0
MF:C9H8BrNO2
MW:242.069321632385
CID:6018354
PubChem ID:59578421
Update Time:2025-06-10

methyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • methyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate
    • SCHEMBL745342
    • EN300-1455905
    • UTKTVRWHRCXNBA-NSCUHMNNSA-N
    • 1255871-75-0
    • (E)-methyl 3-(5-bromopyridin-3-yl)acrylate
    • Inchi: 1S/C9H8BrNO2/c1-13-9(12)3-2-7-4-8(10)6-11-5-7/h2-6H,1H3/b3-2+
    • InChI Key: UTKTVRWHRCXNBA-NSCUHMNNSA-N
    • SMILES: BrC1=CN=CC(/C=C/C(=O)OC)=C1

Computed Properties

  • Exact Mass: 240.97384g/mol
  • Monoisotopic Mass: 240.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 39.2Ų

methyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate Pricemore >>

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Additional information on methyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate

Comprehensive Overview of Methyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate (CAS No. 1255871-75-0)

Methyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate (CAS No. 1255871-75-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This bromopyridine derivative is characterized by its unique α,β-unsaturated ester structure, making it a valuable intermediate in the synthesis of bioactive molecules. Its molecular formula, C9H8BrNO2, and precise chemical properties have made it a subject of interest for researchers exploring drug discovery and material science applications.

In recent years, the demand for heterocyclic compounds like methyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate has surged due to their versatility in medicinal chemistry. The compound’s 5-bromopyridine moiety is particularly noteworthy, as it serves as a key building block for kinase inhibitors and antiviral agents. Researchers are increasingly focusing on its potential role in addressing global health challenges, such as infectious diseases and cancer therapeutics, aligning with current trends in precision medicine.

The synthesis of methyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate typically involves a Wittig reaction or Knoevenagel condensation, methods widely discussed in organic synthesis forums. Its E-configuration (trans) is critical for its reactivity, enabling selective modifications for structure-activity relationship (SAR) studies. This specificity has led to its inclusion in high-throughput screening libraries, where it aids in identifying novel biologically active compounds.

From an industrial perspective, the compound’s scalable synthesis and stability under standard conditions make it a practical choice for process chemistry. Its applications extend to crop protection, where derivatives of bromopyridine are explored for their pesticidal properties. This aligns with the growing emphasis on sustainable agriculture and the need for eco-friendly agrochemicals.

Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify the purity and structure of methyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate. These methods ensure compliance with Good Manufacturing Practices (GMP), a priority for pharmaceutical intermediates. The compound’s spectral data and chromatographic profiles are well-documented, facilitating its adoption in research laboratories worldwide.

In the context of green chemistry, efforts are underway to optimize the synthesis of methyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate using catalytic methods and renewable solvents. This reflects the broader shift toward environmentally benign processes, a topic frequently searched by sustainability-focused researchers. The compound’s potential for catalysis and photochemical applications further underscores its relevance in cutting-edge science.

For those seeking custom synthesis or bulk quantities of CAS No. 1255871-75-0, reputable suppliers often provide technical data sheets (TDS) and certificates of analysis (CoA). Its storage recommendations (e.g., under inert atmosphere, at controlled temperatures) are essential for maintaining its chemical integrity. These details are crucial for procurement specialists and quality control teams.

In summary, methyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate represents a convergence of synthetic utility and biological potential. Its role in advancing drug development and agrochemical innovation positions it as a compound of enduring significance. As research continues to uncover new applications, its prominence in scientific literature and industrial workflows is expected to grow.

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